

MB 488 NHS Ester: A Technical Guide for Fluorescent Labeling

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Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555383

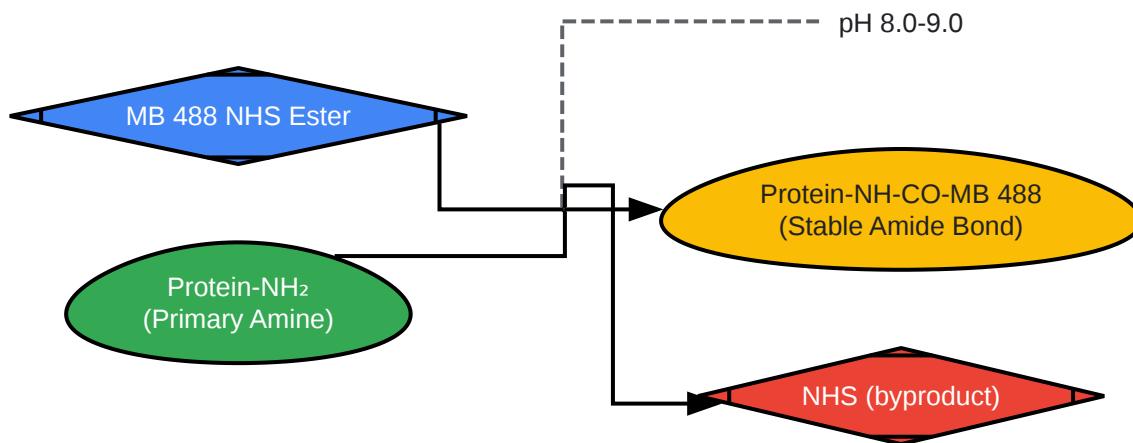
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MB 488 NHS ester is a reactive fluorescent dye used extensively in biological research for the covalent labeling of biomolecules. This guide provides an in-depth overview of its properties, applications, and a detailed protocol for its use in labeling proteins and antibodies, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Chemical Reactivity

MB 488 is a bright, photostable, green-emitting fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amines, such as those found on the side chains of lysine residues and the N-termini of proteins.

The reaction between the **MB 488 NHS ester** and a primary amine on a biomolecule results in the formation of a stable amide bond, permanently attaching the fluorescent dye to the target. This reaction is most efficient at an alkaline pH (typically 7.5-8.5), where the primary amine is deprotonated and thus more nucleophilic.



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Figure 1: Covalent labeling reaction of **MB 488 NHS ester** with a primary amine.

Quantitative Data

The spectral and physical properties of MB 488 make it a versatile dye for various fluorescence-based applications.

Property	Value
Excitation Maximum (λ_{max})	~498 nm
Emission Maximum (λ_{max})	~520 nm
Molar Extinction Coefficient	>70,000 $\text{cm}^{-1}\text{M}^{-1}$
Molecular Weight	~600 g/mol (varies slightly by salt form)
Recommended Solvent	Anhydrous DMSO or DMF

Applications in Research and Drug Development

The high fluorescence quantum yield and photostability of MB 488 render it suitable for a wide array of applications, including:

- Immunofluorescence (IF) Microscopy: Labeling primary or secondary antibodies to visualize the localization of target proteins in fixed and permeabilized cells.

- Flow Cytometry: Quantifying cell populations based on the expression of cell surface or intracellular markers using MB 488-conjugated antibodies.
- High-Content Screening (HCS): Automating the analysis of cellular phenotypes and drug effects by using MB 488 as a fluorescent reporter.
- ELISA and Western Blotting: As a sensitive detection reagent when conjugated to a detection antibody.

Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for labeling antibodies with **MB 488 NHS ester**. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials

- Antibody (or other protein) at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
- **MB 488 NHS ester**.
- Anhydrous dimethyl sulfoxide (DMSO).
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.
- Purification column (e.g., Sephadex G-25) or dialysis cassette.

Procedure

- Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
- Prepare the Dye Stock Solution: Immediately before use, dissolve the **MB 488 NHS ester** in anhydrous DMSO to a concentration of 10 mg/mL.
- Calculate Molar Ratios: Determine the optimal molar excess of dye to protein. A common starting point is a 10- to 20-fold molar excess of the dye.

- Labeling Reaction: While gently vortexing the antibody solution, add the calculated volume of the **MB 488 NHS ester** stock solution.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.

Figure 2: Workflow for labeling an antibody with **MB 488 NHS ester**.

Application Example: EGFR Signaling Pathway Analysis

A common application of MB 488-labeled antibodies is in the study of cell signaling pathways. For example, an antibody targeting the phosphorylated form of a receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR), can be labeled with MB 488 to visualize receptor activation upon ligand binding.

Figure 3: Visualization of EGFR activation using an MB 488-labeled antibody.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com